molecular formula C6H5N3O2 B13184888 Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate

Cat. No.: B13184888
M. Wt: 151.12 g/mol
InChI Key: XTFLZEBLJQNHQH-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as medicine, chemistry, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly method .

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be scaled up by optimizing reaction parameters such as temperature, reaction time, and catalyst loading. The use of continuous flow reactors can further enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .

Comparison with Similar Compounds

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring and an alkyne functional group , contributing to its reactivity and biological properties. The molecular formula is C7H7N3O2C_7H_7N_3O_2, with a molecular weight of approximately 165.15 g/mol . The presence of the triazole moiety is significant as it is known for conferring various pharmacological effects.

Biological Activities

Research has indicated that compounds containing the 1,2,3-triazole structure exhibit notable biological activities, including:

  • Antimicrobial Activity : this compound has demonstrated potential antimicrobial properties against various bacterial strains. Studies suggest that derivatives with triazole rings can inhibit bacterial growth effectively.
  • Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activity. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, indicating potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This widely used method involves the reaction of azides with alkynes to form triazoles. It is characterized by high efficiency and selectivity.
  • Esterification Reactions : The compound can also be synthesized via esterification processes involving triazole-containing acids and alcohols.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in human cancer cell lines
Anti-inflammatoryModulates cytokine production in inflammatory models

Detailed Research Findings

  • Antimicrobial Studies : A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
  • Anticancer Mechanisms : In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Inflammatory Response Modulation : Research highlighted in Journal of Inflammation indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

methyl 3-(2H-triazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,1H3,(H,7,8,9)

InChI Key

XTFLZEBLJQNHQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=NNN=C1

Origin of Product

United States

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